![molecular formula C12H16O2 B12907410 Furan, tetrahydro-2-[(phenylmethoxy)methyl]- CAS No. 59137-51-8](/img/structure/B12907410.png)
Furan, tetrahydro-2-[(phenylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyloxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where tetrahydrofuran is treated with sodium hydride to form the sodium alkoxide, which then reacts with benzyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: 2-((Benzyloxy)methyl)tetrahydrofuran can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles such as halides or amines replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-((Benzyloxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and reagent in various industrial processes, including polymer production and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-((Benzyloxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A simpler analog without the benzyloxy methyl group, commonly used as a solvent.
2-Methyltetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.
Benzyl Alcohol: Shares the benzyloxy group but lacks the tetrahydrofuran ring.
Uniqueness: 2-((Benzyloxy)methyl)tetrahydrofuran is unique due to the presence of both the benzyloxy group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential bioactivity, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
59137-51-8 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
CZWUBFBMLWTWEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)
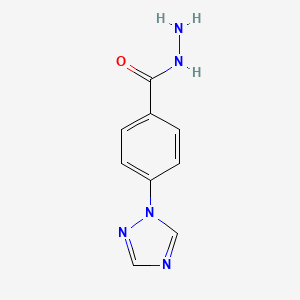
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
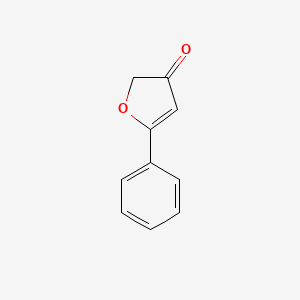
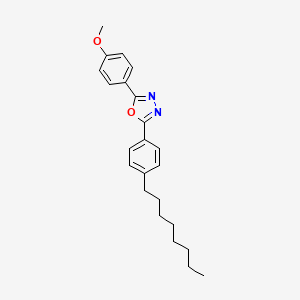
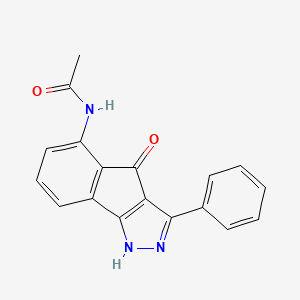
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
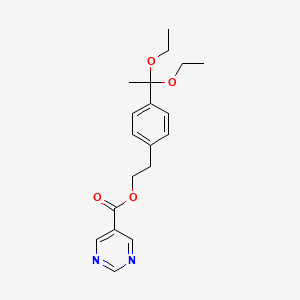
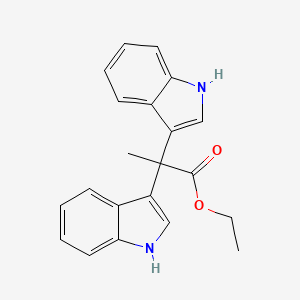
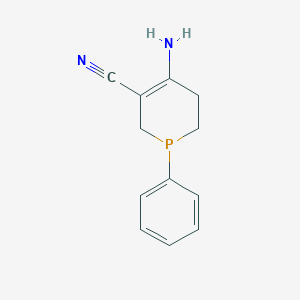
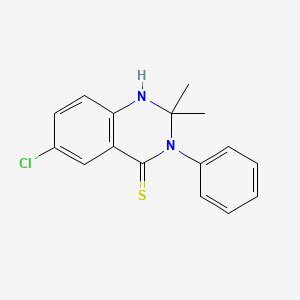
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
